

Supplier information for research-grade SB-332235

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	SB-332235		
Cat. No.:	B1680829	G	et Quote

Clarification on the Identity of SB-332235

Initial research indicates a potential discrepancy in the user's request. The compound **SB-332235** is a potent and selective CXCR2 antagonist. It is not an orexin-1 receptor antagonist. It is possible that **SB-332235** has been confused with SB-334867, which is a well-characterized, selective orexin-1 receptor (OX1R) antagonist.

This document will provide comprehensive application notes and protocols for both compounds to ensure clarity and address the likely research interest in orexin signaling.

Part 1: SB-334867 - A Selective Orexin-1 Receptor (OX1R) Antagonist

SB-334867 is the first non-peptide, selective antagonist of the orexin-1 receptor (OX1R), exhibiting approximately 50-fold selectivity over the orexin-2 receptor (OX2R).[1][2] It is a crucial tool for investigating the physiological roles of the orexin system, particularly in areas such as appetite, sleep-wake cycles, addiction, and stress responses.[1][2]

Supplier Information



Supplier	Catalog Number	Purity	Additional Notes
R&D Systems	1969	≥98%	Sold for research purposes under agreement from GSK.
Tocris Bioscience	1969	≥98%	Part of Bio-Techne.
MedChemExpress	HY-10178	>99%	Also available as SB- 334867A.
Selleck Chemicals	S7585	99.92%	Soluble in DMSO.
Hello Bio	HB0405	>99%	Offers competitive pricing for research quantities.
Axon Medchem	2095	>99%	Soluble in DMSO.

Chemical and Physical Properties

Property	Value
Chemical Name	N-(2-Methyl-6-benzoxazolyl)-N'-1,5- naphthyridin-4-yl urea
Molecular Formula	C17H13N5O2
Molecular Weight	319.32 g/mol
CAS Number	249889-64-3
Appearance	White to off-white solid
Solubility	Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM with warming).[1][3]
Storage	Store at room temperature, desiccated.[1]

Biological Activity

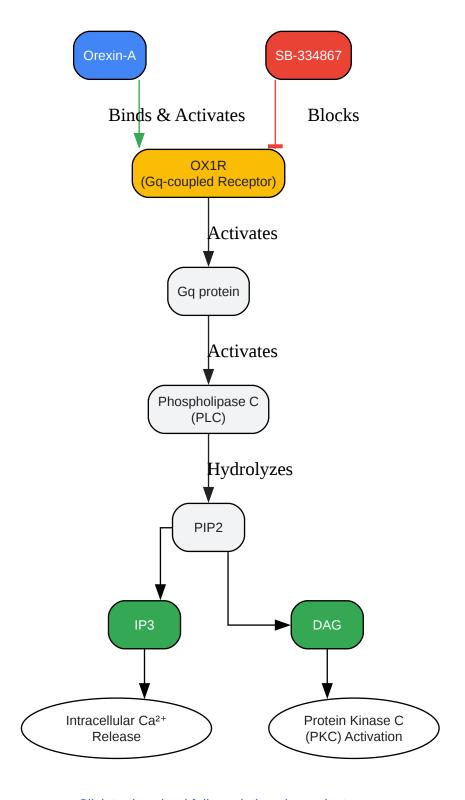


Parameter	Value
Target	Orexin-1 Receptor (OX1R)
Mechanism of Action	Selective, non-peptide competitive antagonist.
pKb for human OX1R	7.2[1][3][4]
pKb for human OX2R	< 5.0[1][3][4]
Selectivity	~50-fold for OX1R over OX2R.[1][2]
In Vivo Activity	Reduces food intake, modulates drug-seeking behavior, and affects sleep architecture.[3][5]

Signaling Pathway

Orexin-A binds to the OX1R, a Gq-protein coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). SB-334867 acts by blocking the initial binding of orexin-A to the OX1R, thus inhibiting this downstream signaling cascade.[6][7]





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Orexin-1 Receptor Signaling Pathway and SB-334867 Inhibition.

Experimental Protocols

This protocol is adapted from studies using CHO cells stably expressing human OX1R.[5][8]



Objective: To determine the antagonist effect of SB-334867 on orexin-A-induced intracellular calcium mobilization.

Materials:

- CHO cells stably expressing human OX1R (CHO-OX1)
- Cell culture medium (e.g., MEM-Alpha)
- Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- SB-334867
- Orexin-A
- Fluo-3 AM (calcium indicator dye)[5]
- Probenecid
- · Tyrode's buffer
- 96-well black-walled, clear-bottom plates
- Fluorescent plate reader (e.g., FLIPR)

Procedure:

- Cell Plating: Seed CHO-OX1 cells into 96-well plates at a density of 20,000 cells/well and culture overnight.[5]
- Dye Loading: The next day, replace the culture medium with medium containing 4 μM Fluo-3
 AM and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.[5]
- Washing: Wash the cells four times with Tyrode's buffer containing 2.5 mM probenecid.
- Antagonist Incubation: Add Tyrode's buffer containing various concentrations of SB-334867 (e.g., 0.1 nM to 10 μ M) or vehicle (DMSO) to the wells. Incubate for 30 minutes at 37°C.[5]



- Agonist Stimulation & Measurement: Place the plate in a fluorescent plate reader. Record baseline fluorescence, then add orexin-A (final concentration of 10 nM) and immediately measure the change in fluorescence.[5]
- Data Analysis: The response is measured as the peak increase in fluorescence minus the basal fluorescence. Calculate the pKb value for SB-334867 from the concentration-response curves.

This protocol is based on studies investigating the anorectic effects of SB-334867 in rats.[3][4]

Objective: To assess the effect of SB-334867 on food intake in rats.

Materials:

- Adult male Wistar or Sprague-Dawley rats
- SB-334867
- Vehicle (e.g., 2% DMSO in 10% 2-hydroxypropyl-β-cyclodextrin)[9]
- Standard laboratory chow or palatable wet mash
- Animal scale
- Food hoppers and scales for measuring food intake
- Intraperitoneal (i.p.) injection supplies

Procedure:

- Animal Acclimation: House rats individually and acclimate them to the testing environment and handling for at least one week.
- Drug Preparation: Dissolve SB-334867 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).[4]
- Administration: Administer SB-334867 or vehicle via i.p. injection 30 minutes before the start
 of the dark phase (the primary feeding period for rodents).[4]



- Food Intake Measurement: Provide a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.[4]
- Body Weight Measurement: Record the body weight of the animals before the injection and at the end of the 24-hour period.
- Data Analysis: Compare the cumulative food intake and change in body weight between the SB-334867-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Part 2: SB-332235 - A Selective CXCR2 Antagonist

SB-332235 is a potent, orally active, non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It exhibits high selectivity for CXCR2 over CXCR1.[2] This compound is primarily used in research to investigate the role of CXCR2 signaling in inflammation, neutrophil chemotaxis, and cancer biology.

Supplier Information

Supplier	Catalog Number	Purity	Additional Notes
R&D Systems	5671	≥98%	Potent CXCR2 antagonist.
Tocris Bioscience	5671	≥98%	Part of Bio-Techne.
MedChemExpress	HY-101439	>99%	Orally active.
Xcess Biosciences	XB-332235	≥98%	Solid powder form.
Axon Medchem	2593	>99%	Selective nonpeptide CXCR2 antagonist.

Chemical and Physical Properties



Property	Value
Chemical Name	6-Chloro-3-[[[(2,3-dichlorophenyl)amino]carbonyl]amino]-2-hydroxybenzenesulfonamide
Molecular Formula	C13H10Cl3N3O4S
Molecular Weight	410.66 g/mol
CAS Number	276702-15-9
Appearance	Solid powder
Solubility	Soluble in DMSO (up to 100 mM).
Storage	Store at room temperature.

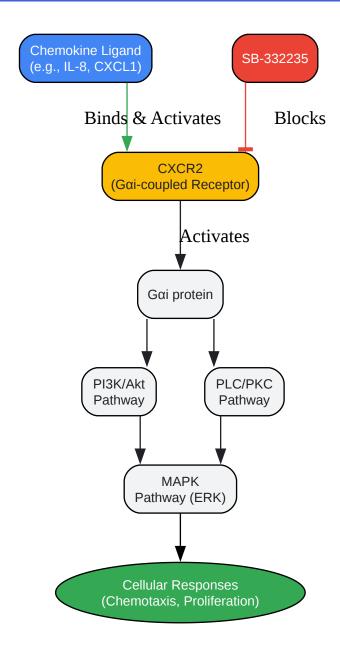
Biological Activity

Parameter	Value
Target	C-X-C motif chemokine receptor 2 (CXCR2)
Mechanism of Action	Selective, non-peptide competitive antagonist.
IC50 for human CXCR2	7.7 nM[2]
Selectivity	~285-fold for CXCR2 over CXCR1.[2]
In Vivo Activity	Reduces leukocyte infiltration in arthritis models and inhibits the viability of acute myeloid leukemia (AML) cells.[2]

Signaling Pathway

CXCR2 is a G-protein coupled receptor, primarily coupling to Gαi. Ligand binding (e.g., CXCL1, IL-8) activates Gαi, which inhibits adenylyl cyclase, and the dissociated Gβγ subunits activate pathways such as PI3K/Akt and PLC/PKC. These cascades lead to downstream effects including calcium mobilization, activation of MAPKs (e.g., ERK), and ultimately, cellular responses like chemotaxis, degranulation, and proliferation. **SB-332235** blocks the initial ligand-receptor interaction, thereby inhibiting these signaling events.





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CXCR2 Signaling Pathway and SB-332235 Inhibition.

Experimental Protocols

This protocol describes a standard Boyden chamber or Transwell assay to measure the effect of **SB-332235** on neutrophil migration.

Objective: To determine if **SB-332235** inhibits neutrophil chemotaxis towards a CXCR2 ligand.

Materials:



- Human Neutrophils (freshly isolated from whole blood)
- SB-332235
- CXCR2 Ligand (e.g., human recombinant IL-8 or CXCL1)
- Assay Buffer (e.g., RPMI 1640 with 2% FBS)
- Transwell inserts (5 μm pore size)
- 24-well plate
- Incubator (37°C, 5% CO₂)
- Fluorescent dye (e.g., Calcein-AM) or cell lysis buffer for quantification
- Microplate reader

Procedure:

- Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
- Compound Preparation: Prepare a stock solution of **SB-332235** in DMSO. Make serial dilutions in assay buffer to desired final concentrations (e.g., 1 nM to 1 μ M).
- Assay Setup:
 - Add the chemoattractant (e.g., 50 ng/mL IL-8) to the lower wells of the 24-well plate.
 - In separate tubes, pre-incubate the isolated neutrophils with the various concentrations of SB-332235 or vehicle (DMSO) for 20-30 minutes at room temperature.
 - Place the Transwell inserts into the wells.
 - Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2 hours.



- Quantification:
 - Carefully remove the Transwell inserts.
 - Quantify the number of neutrophils that have migrated to the lower chamber. A common method is to lyse the cells in the lower chamber and measure ATP levels using a luminescent assay (e.g., CellTiter-Glo®), which is proportional to the cell number.[10]
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of SB-332235 compared to the vehicle control. Determine the IC₅₀ value.

This protocol provides a framework for testing the efficacy of **SB-332235** in a mouse model of rheumatoid arthritis.

Objective: To evaluate the anti-inflammatory effect of **SB-332235** on the development and severity of collagen-induced arthritis.

Materials:

- DBA/1 mice (male, 8-10 weeks old)
- Bovine or Chicken Type II Collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- SB-332235
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers for measuring paw thickness
- Clinical scoring system for arthritis

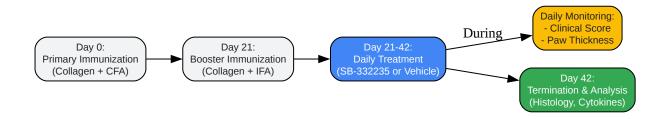
Procedure:

• Induction of Arthritis (Day 0):



- Emulsify Type II collagen with CFA.
- \circ Administer an intradermal injection of 100 μL of the emulsion at the base of the tail of each mouse.
- Booster Immunization (Day 21):
 - Emulsify Type II collagen with IFA.
 - Administer a subcutaneous booster injection of 100 μL of the emulsion.
- Treatment Regimen:
 - Begin oral administration of SB-332235 (e.g., 10-25 mg/kg) or vehicle once or twice daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.[2]
- Arthritis Assessment:
 - Starting from Day 21, monitor the mice daily for the onset and severity of arthritis.
 - Use a clinical scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and joint rigidity).
 - Measure paw thickness using calipers every 2-3 days.
- Termination and Analysis (e.g., Day 42):
 - At the end of the study, euthanize the mice.
 - Collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
 - Collect blood for analysis of inflammatory cytokines or anti-collagen antibodies.
- Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the SB-332235-treated and vehicle-treated groups.





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Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

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- To cite this document: BenchChem. [Supplier information for research-grade SB-332235]. BenchChem, [2025]. [Online PDF]. Available at:



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